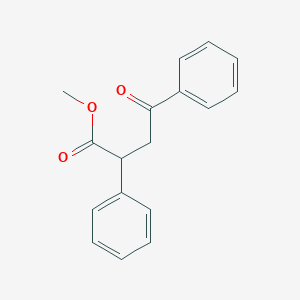

Methyl 4-oxo-2,4-diphenylbutanoate

Description

Properties

IUPAC Name |

methyl 4-oxo-2,4-diphenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-20-17(19)15(13-8-4-2-5-9-13)12-16(18)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCNCZYOCXGYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277206 | |

| Record name | methyl 4-oxo-2,4-diphenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-60-5 | |

| Record name | Methyl γ-oxo-α-phenylbenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5344-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 1138 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-oxo-2,4-diphenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Transformations Utilizing Methyl 4 Oxo 2,4 Diphenylbutanoate As a Precursor

Stereoselective Synthesis and Chiral Induction

The presence of a chiral center at the C2 position and a prochiral carbonyl group at C4 makes Methyl 4-oxo-2,4-diphenylbutanoate an excellent substrate for stereoselective transformations. These reactions aim to either introduce new stereocenters with high levels of control or to resolve the existing racemic mixture into enantiomerically pure forms.

Asymmetric Synthesis of Chiral Derivatives (e.g., (2S)-2-amino-4-oxo-2,4-diphenylbutanoate)

The conversion of this compound into chiral amino acid derivatives, such as (2S)-2-amino-4-oxo-2,4-diphenylbutanoate, is a synthetically valuable transformation. This can be achieved through several asymmetric methodologies. One potential route is the use of chiral auxiliaries. These are chiral molecules that can be reversibly attached to the starting material to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral auxiliary could be appended to the ester group, influencing the facial selectivity of an electrophilic amination at the C2 position.

Another powerful approach is organocatalytic asymmetric amination. Chiral organocatalysts, such as those based on cinchona alkaloids or prolinol derivatives, can activate the substrate and the aminating reagent to facilitate a highly enantioselective reaction. The development of bifunctional amine-thiourea catalysts bearing multiple hydrogen bond donors has been shown to be highly effective for the asymmetric amination of β-keto esters, a reaction type that could potentially be adapted for the α-amination of γ-keto esters like this compound.

Furthermore, enzymatic resolutions or asymmetric synthesis using transaminases represent a green and highly selective alternative. A transaminase could selectively aminate one enantiomer of a racemic mixture of the starting keto ester or perform an asymmetric amination on a prochiral precursor to yield the desired chiral amino ester with high enantiomeric excess. While direct enzymatic amination of this compound has not been reported, the successful use of transaminases for the asymmetric synthesis of D-amino acids from α-keto acids demonstrates the potential of this methodology. researchgate.net

A notable example in a related system is the resolution of ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate using L-tartaric acid, which allows for the separation of enantiomers and subsequent synthesis of D-homophenylalanine. sigmaaldrich.com This classical resolution method could be a viable strategy for obtaining enantiomerically enriched forms of amino derivatives of this compound.

Diastereoselective Functionalization Strategies

With a stereocenter already present at the C2 position, the introduction of a new stereocenter at C4 via reduction of the ketone offers a route to diastereomeric products. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions.

For instance, chelation-controlled reductions, often employing reagents like zinc borohydride (B1222165) or lithium aluminum hydride, can lead to the syn-diastereomer. In this scenario, the reducing agent coordinates to both the carbonyl oxygen and the ester oxygen, leading to hydride delivery from a specific face of the molecule. Conversely, non-chelating conditions, often using bulky reducing agents like L-selectride, would likely follow the Felkin-Ahn model of stereochemical induction, favoring the formation of the anti-diastereomer. The diastereoselective reduction of chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto esters has been shown to yield either the syn or anti alcohol with high selectivity depending on the reducing agent used. mdpi.com

Another diastereoselective functionalization strategy involves the alkylation of the enolate of this compound. The existing stereocenter at C2 can direct the approach of an electrophile to the enolate, leading to the formation of a new stereocenter at C3 with a specific diastereomeric relationship to the C2 center. The diastereoselective alkylation of chiral tetrazolo[1,5a]azepines has demonstrated that high levels of stereocontrol can be achieved in the alkylation of cyclic systems containing stereocenters. researchgate.net

Derivatization for Complex Molecular Architectures

The rich functionality of this compound makes it an ideal starting point for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds and nitrogen-containing derivatives.

Cyclization Reactions to Form Heterocyclic Scaffolds (e.g., Furans, Pyrroles, Thiophenes)

The 1,4-dicarbonyl moiety embedded within the structure of this compound is a classic precursor for the synthesis of five-membered heterocycles through condensation reactions.

Furans: In the presence of an acid catalyst, this compound can undergo intramolecular cyclization and dehydration in a Paal-Knorr type synthesis to yield a substituted furan (B31954). mzcloud.orgresearchgate.netrsc.org The resulting product would be a highly substituted furan bearing phenyl, methyl carboxylate, and other potential substituents.

Pyrroles: By reacting this compound with a primary amine or ammonia, substituted pyrroles can be synthesized, again via a Paal-Knorr reaction. nih.govchemsrc.comnih.gov This approach allows for the introduction of a wide variety of substituents on the pyrrole (B145914) nitrogen, depending on the amine used in the reaction. A three-component reaction involving a related compound, methyl 2,4-dioxo-4-phenylbutanoate, with an aromatic aldehyde and a diamine has been shown to produce substituted pyrrolinones.

Thiophenes: The synthesis of thiophenes from 1,4-dicarbonyl compounds can be achieved by treatment with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide. mzcloud.org This would convert the carbonyl oxygens to sulfur, followed by cyclization and aromatization to afford a polysubstituted thiophene.

| Heterocycle | Reagent/Condition | Resulting Scaffold |

| Furan | Acid catalyst (e.g., H₂SO₄) | Substituted Furan |

| Pyrrole | Primary amine (R-NH₂) or Ammonia (NH₃) | N-Substituted or NH-Pyrrole |

| Thiophene | Lawesson's Reagent or P₄S₁₀ | Substituted Thiophene |

Functionalization of the Butanoate Backbone

The butanoate backbone of this compound offers several sites for further functionalization. The methylene (B1212753) group adjacent to the ester (C3) can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at this position. The enantioselective α-functionalization of ketones has been achieved through allylic substitution of silyl (B83357) enol ethers, a strategy that could potentially be adapted for the C3 position of the butanoate backbone.

The ester group itself can be modified through hydrolysis to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. The synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide from the corresponding methyl ester showcases a typical sequence of hydrolysis followed by amidation.

Construction of Nitrogen-Containing Derivatives (e.g., β-Amino Carbonyl Compounds)

The carbonyl group at C4 is a key handle for the introduction of nitrogen-containing functionalities. One of the most direct methods for this transformation is reductive amination. This one-pot reaction involves the treatment of the ketone with an amine in the presence of a reducing agent to form the corresponding amine.

Alternatively, the Mannich reaction can be employed to introduce an aminomethyl group at the C3 position. This three-component reaction typically involves the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine.

The synthesis of β-amino carbonyl compounds is a significant area of research due to their prevalence in biologically active molecules. The conjugate addition of amines to α,β-unsaturated ketones is a common method for their preparation. While this compound is a saturated keto ester, it can be envisioned that derivatization to an α,β-unsaturated analog would open up pathways for the synthesis of β-amino derivatives. For example, oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which are structurally related to the title compound, has been used to synthesize 2-(3-oxoindolin-2-ylidene)acetonitriles.

| Derivative Type | Synthetic Approach | Key Reagents |

| β-Amino Alcohol | Diastereoselective reduction of β-amino ketone | Reducing agent (e.g., NaBH₄) |

| Pyrrolidinone | Intramolecular reductive amination | Amine source, reducing agent |

| β-Lactam | Staudinger cycloaddition of an imine with a ketene | Imine, ketene |

Mechanistic Investigations and Computational Chemistry in Methyl 4 Oxo 2,4 Diphenylbutanoate Chemistry

Elucidation of Reaction Mechanisms

The formation of Methyl 4-oxo-2,4-diphenylbutanoate via the Michael addition of methyl phenylacetate (B1230308) to chalcone (B49325) can proceed through various mechanistic pathways. These pathways are often influenced by the reaction conditions, such as the nature of the base, solvent, and temperature.

Characterization of Radical Intermediates and Pathways

While ionic pathways are most common for the Michael addition, the potential for radical-mediated processes exists, particularly under specific initiation conditions such as photolysis or with the use of certain catalysts. In the context of 1,5-dicarbonyl compound synthesis, radical intermediates can be generated through single-electron transfer (SET) processes. researchgate.net For instance, a photocatalyst could induce the formation of a radical cation from the enolate of methyl phenylacetate, which could then add to the chalcone acceptor. researchgate.net The resulting radical intermediate would then be reduced and protonated to yield the final product.

However, for the typical base-catalyzed Michael addition leading to this compound, radical mechanisms are not generally favored. The reaction is more commonly understood to proceed through ionic intermediates.

Identification of Ionic and Concerted Reaction Mechanisms

The classical mechanism for the Michael addition is a stepwise ionic process. youtube.com This mechanism involves three key steps:

Enolate Formation: A base abstracts an acidic α-hydrogen from methyl phenylacetate to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the β-carbon of the chalcone in a conjugate addition. This is typically the rate-determining step.

Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or the solvent to give the final product, this compound.

The possibility of a concerted mechanism, where bond formation and proton transfer occur in a single transition state, has also been considered. nih.gov However, for the addition of ester enolates to chalcones, a stepwise mechanism is generally more accepted, as it allows for the stabilization of the intermediate enolate. The nature of the cation associated with the enolate can also influence the transition state, with possibilities of both open and closed transition states affecting the stereochemical outcome of the reaction.

Computational Studies and Theoretical Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricacies of reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) Applications in Reactivity and Selectivity Prediction

DFT calculations can be employed to model the reaction between the methyl phenylacetate enolate and chalcone. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. These calculations can help in predicting the regioselectivity (1,2- vs. 1,4-addition) and stereoselectivity of the reaction. For chalcone derivatives, DFT studies have shown that the electronic properties of substituents on the aromatic rings can significantly influence the reactivity and stability of the molecule. nih.gov For instance, electron-withdrawing groups on the chalcone can increase its electrophilicity, making it more susceptible to nucleophilic attack.

A computational analysis of chlorinated chalcone derivatives revealed that the placement of chlorine substituents affects the molecule's electrophilicity and softness, which in turn correlates with biological activity. nih.gov Similar principles can be applied to understand the reactivity of the parent chalcone in the synthesis of this compound.

Thermodynamic and Kinetic Analyses of Reaction Profiles

Kinetic studies on the Michael addition of phenylacetonitrile (B145931) to trans-chalcone, a closely related reaction, have demonstrated how the reaction rate depends on catalyst loading. researchgate.net This suggests that the formation of the active nucleophile is crucial for the reaction kinetics. A theoretical study on the formation of chalcones themselves has shown that substituents on the aromatic ketones can affect the activation energy, with electron-withdrawing groups favoring a faster reaction. researchgate.net These findings can be extrapolated to the subsequent Michael addition, where the electronic nature of both the nucleophile and the electrophile will dictate the kinetic profile.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the Michael addition of methyl phenylacetate to chalcone, based on general knowledge of similar reactions.

| Parameter | Value (kcal/mol) | Description |

| ΔEactivation | +15.2 | Activation energy for the C-C bond forming step. |

| ΔEreaction | -25.8 | Overall reaction energy, indicating an exothermic process. |

| ΔGactivation | +18.5 | Gibbs free energy of activation. |

| ΔGreaction | -22.1 | Gibbs free energy of reaction, indicating a spontaneous process. |

This is a hypothetical table for illustrative purposes.

Application of Frontier Molecular Orbital Theory for Rationalization of Reactivity

Frontier Molecular Orbital (FMO) theory provides a powerful qualitative framework for understanding chemical reactivity. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the methyl phenylacetate enolate) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (chalcone) is key to the reaction.

The energy and coefficients of these frontier orbitals dictate the regioselectivity. For an α,β-unsaturated carbonyl compound like chalcone, the LUMO has a larger coefficient on the β-carbon compared to the carbonyl carbon. This directs the nucleophilic attack of the enolate's HOMO to the β-position, resulting in the observed 1,4-addition.

The following table presents a conceptual representation of FMO data for the reactants.

| Molecule | Orbital | Energy (eV) | Key Atomic Contribution |

| Methyl Phenylacetate Enolate | HOMO | -2.5 | α-carbon |

| Chalcone | LUMO | -1.8 | β-carbon |

This is a conceptual table for illustrative purposes.

The relatively small energy gap between the HOMO of the enolate and the LUMO of the chalcone facilitates the reaction. The significant contribution of the α-carbon to the HOMO of the enolate and the β-carbon to the LUMO of the chalcone explains the formation of the C-C bond at these positions.

Analytical Techniques in the Characterization of Methyl 4 Oxo 2,4 Diphenylbutanoate and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopy is the primary tool for elucidating the structure of newly synthesized organic compounds. Methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) offer unparalleled insights into the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within Methyl 4-oxo-2,4-diphenylbutanoate.

For this compound, the ¹H NMR spectrum would present distinct signals corresponding to each unique proton. The protons of the two phenyl groups would typically appear in the aromatic region (δ 7.0-8.0 ppm). The methoxy (B1213986) group (-OCH₃) would produce a sharp singlet at approximately δ 3.7 ppm. The protons on the butanoate backbone, specifically at the C2 and C3 positions, would exhibit more complex splitting patterns (doublets or multiplets) due to coupling with each other, providing key information about their spatial relationship.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. Key signals would include the two carbonyl carbons (C=O) of the ketone and ester groups, typically resonating in the downfield region (δ 170-200 ppm). The carbons of the phenyl rings would generate a series of signals between δ 125-145 ppm, while the aliphatic carbons of the butanoate chain and the methoxy carbon would appear at higher field strengths.

Table 1: Expected ¹H and ¹³C NMR Data for this compound This table is a representation of expected values based on typical chemical shifts for the functional groups present in the molecule. Actual experimental values may vary slightly.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Expected Shift (ppm) | Assignment | Expected Shift (ppm) |

| Aromatic-H | 7.20 - 8.10 (m, 10H) | Ketone C=O | ~195 |

| CH (C2) | 4.0 - 4.2 (dd) | Ester C=O | ~172 |

| CH₂ (C3) | 3.2 - 3.6 (m) | Aromatic C | 127 - 140 |

| OCH₃ | ~3.7 (s, 3H) | C2 | ~48 |

| C3 | ~45 | ||

| OCH₃ | ~52 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₇H₁₆O₃. The theoretical (calculated) monoisotopic mass for this formula is 268.109944 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm). Such a result provides definitive confirmation of the compound's molecular formula. Studies on related compounds, such as (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, routinely report HRMS data where the found mass precisely matches the calculated mass, thereby verifying their composition mdpi.com.

Table 2: HRMS Data for Molecular Formula Confirmation

| Compound | Molecular Formula | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ | Citation |

|---|---|---|---|---|

| This compound | C₁₇H₁₆O₃ | 291.0992 (Expected) | Data not available |

Chromatographic Analysis in Reaction Monitoring and Product Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial not only for isolating a pure sample of a target compound from a reaction mixture but also for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly valuable in mechanistic studies involving isotopic labeling. In such experiments, one or more atoms in a reactant are replaced with a heavier isotope (e.g., ¹³C or ²H). By analyzing the mass of the product and its fragments via GC-MS, chemists can trace the path of the labeled atoms through the reaction, providing powerful evidence for a proposed reaction mechanism. Current time information in Bangalore, IN.

For this compound, a synthetic pathway could be investigated using a ¹³C-labeled precursor. GC-MS analysis of the final product would reveal whether the ¹³C atom is incorporated into the molecule and where it is located based on the mass of the molecular ion and its fragmentation pattern. This method is widely applied to understand complex transformations in bulk polymers and the metabolism of small molecules. doi.orgCurrent time information in Bangalore, IN. To be suitable for GC-MS, compounds often require derivatization to increase their volatility and thermal stability. mdpi.com

Preparative and Analytical Chromatography (e.g., SFC, HPLC, UPLC)

While analytical chromatography aims to identify and quantify components, preparative chromatography is used to isolate and purify a specific compound from a mixture.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for both the analysis and purification of compounds like this compound. These techniques separate components based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. UPLC uses smaller stationary phase particles, allowing for higher resolution and faster analysis times compared to traditional HPLC. nih.gov

Supercritical Fluid Chromatography (SFC) is a powerful preparative purification technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. rsc.org A major advantage of preparative SFC is the significant reduction in the use of organic solvents. Since the CO₂ is removed as a gas after depressurization, the resulting product fractions are highly concentrated, which dramatically reduces the time needed for solvent evaporation. This is especially beneficial for compounds that may be unstable during long drying processes. rsc.org The purification of this compound from a crude reaction mixture would typically be achieved using flash column chromatography or preparative HPLC/SFC to yield an analytically pure sample. snu.ac.kr

Future Perspectives and Sustainable Chemistry Implications in Methyl 4 Oxo 2,4 Diphenylbutanoate Research

Development of Novel and Efficient Synthetic Strategies for Enhanced Accessibility

The synthesis of γ-keto esters, including Methyl 4-oxo-2,4-diphenylbutanoate, is a cornerstone of organic chemistry, providing key intermediates for numerous pharmaceuticals and complex molecules. While classic methods like the Michael addition remain fundamental, ongoing research aims to develop more efficient, atom-economical, and versatile strategies. wikipedia.orgmasterorganicchemistry.com The Michael reaction, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a widely used method for creating the 1,5-dicarbonyl pattern found in these molecules. wikipedia.orgmasterorganicchemistry.com

Modern advancements are providing powerful alternatives. Photocatalysis, for instance, has emerged as a potent tool, using visible light to initiate reactions under mild conditions. nih.gov Photo-hydroacylation of α,β-unsaturated esters using an organic photo-initiator represents a promising route for γ-keto ester synthesis. digitellinc.com Other innovative approaches include the gold(III)-catalyzed hydration of 3-alkynoates, which offers a practical, one-step, and atom-economical pathway at room temperature. nih.gov Furthermore, homologation reactions, such as those mediated by zinc carbenoids, provide a unique method for chain extension of β-keto esters to their γ-keto counterparts. orgsyn.orgorganic-chemistry.org These cutting-edge methods signify a move towards more sophisticated and efficient synthetic pathways.

Interactive Table 1: Overview of Selected Synthetic Strategies for γ-Keto Esters This table summarizes various methods applicable to the synthesis of γ-keto esters, highlighting the diversity of modern synthetic approaches.

| Synthetic Strategy | Key Reactants/Catalysts | Core Principle | Potential Advantages | Reference |

| Michael Addition | Enolate (donor), α,β-Unsaturated Ester (acceptor) | 1,4-Conjugate addition of a carbanion to an activated olefin. | Well-established, versatile, creates 1,5-dicarbonyl structure. | wikipedia.org, organic-chemistry.org |

| Gold-Catalyzed Hydration | 3-Alkynoate, Au(III) Catalyst | Regioselective hydration of an alkyne assisted by a neighboring carbonyl group. | High atom economy, mild conditions, high yields. | nih.gov |

| Photocatalytic Hydroacylation | Aldehyde, α,β-Unsaturated Ester, Photocatalyst | Light-induced generation of acyl radicals that add to an alkene. | Uses visible light, mild conditions, good functional group tolerance. | nih.gov, digitellinc.com |

| Zinc Carbenoid Homologation | β-Keto Ester, Diiodomethane, Diethylzinc | Insertion of a carbenoid carbon adjacent to the ketone functionality. | One-pot conversion, regioselective, forms organometallic intermediates for tandem reactions. | orgsyn.org, organic-chemistry.org |

| Nitroalkane Conjugate Addition | Nitroalkane, α,β-Unsaturated Ester, DBU (base) | One-pot conjugate addition followed by a Nef-type reaction. | Streamlined process, avoids harsh conditions of traditional multi-step routes. | organic-chemistry.org |

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. youtube.com For the synthesis of this compound, this involves a shift towards methodologies that are not only efficient but also environmentally benign. ijsdr.org

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Research into solvent-free reaction conditions is a key aspect of this endeavor. Methodologies such as microwave-assisted synthesis and mechanochemistry (ball-milling) are particularly promising.

Microwave-assisted organic synthesis has been successfully used for preparing β-keto esters in the absence of solvents, often leading to shorter reaction times and higher yields. researchgate.net Mechanochemistry, where mechanical force induces chemical reactions, offers another powerful solvent-free alternative. nih.gov For instance, Michael additions have been effectively carried out in a planetary ball mill without any solvent, demonstrating the potential of this technique for synthesizing 1,5-dicarbonyl compounds. ijsdr.org Applying these solvent-free approaches to the synthesis of this compound could significantly improve the environmental profile of its production.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for chemical synthesis. mit.edu This technology allows for superior control over reaction parameters like temperature and pressure, enhanced safety, and straightforward scalability. nih.gov

The synthesis of α-ketoesters has already been successfully demonstrated in continuous flow reactors, often utilizing immobilized reagents that simplify purification in a "catch and release" protocol. researchgate.networktribe.com This approach minimizes waste and allows for automated, multi-step synthesis. Furthermore, photochemical reactions are particularly well-suited to flow systems, as the high surface-area-to-volume ratio of the reactors ensures uniform light penetration, leading to more efficient and controlled transformations. mit.edunih.gov Implementing a flow-based synthesis for this compound, potentially combining photocatalysis, would represent a significant step towards a more efficient, safer, and scalable manufacturing process.

The utilization of carbon dioxide (CO₂) as a renewable C1 feedstock is a paramount goal in sustainable chemistry. Instead of being treated as a waste product, CO₂ can be valorized by incorporating it into value-added chemicals. In the context of γ-keto ester synthesis, a particularly relevant strategy is the direct carboxylation of unsaturated precursors.

Research has shown that aryl vinyl ketones can undergo a direct reductive carboxylation using CO₂ under a magnesium-mediated process. This reaction yields γ-keto carboxylic acids, which are direct precursors to the target γ-keto esters like this compound. The subsequent esterification is typically a straightforward process. This approach is highly appealing as it uses a cheap, abundant, and non-toxic carbon source, avoids harsh conditions, and offers a short reaction time. The development of catalytic protocols for such carboxylation reactions is a vibrant area of research, promising greener pathways to essential chemical building blocks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-oxo-2,4-diphenylbutanoate?

- Methodological Answer : The compound is typically synthesized via Claisen condensation or modified esterification reactions. For example, β-keto esters like this compound can be prepared by reacting diphenylacetophenone derivatives with methyl esters under acidic or basic catalysis. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical for yield improvement. NMR spectroscopy (e.g., H and C) and X-ray crystallography are used to confirm the structure .

Q. How is this compound characterized in experimental settings?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, ketone carbonyl at δ 2.8–3.2 ppm) .

- X-ray Crystallography : Determines molecular geometry and confirms stereochemistry .

- IR Spectroscopy : Validates functional groups (e.g., ester C=O stretch at ~1730 cm, ketone C=O at ~1700 cm) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?

- Methodological Answer : Stereoselectivity is modulated by catalysts and solvents. For example, chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce enantioselectivity in asymmetric hydrogenation or condensation steps. Solvent polarity affects transition-state stabilization; non-polar solvents may favor keto-enol tautomerization, altering product distribution. Computational modeling (DFT) predicts steric and electronic effects of substituents on stereochemistry .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomeric equilibria. To address this:

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Perform variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism).

- Cross-validate with computational simulations (e.g., Gaussian-based DFT for predicting chemical shifts) .

Q. What computational methods are effective in studying the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactive sites. For example, the electron-withdrawing ketone group reduces electron density at the α-carbon, influencing nucleophilic attack pathways. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. What are the applications of this compound as a precursor for bioactive molecules?

- Methodological Answer : The compound serves as a key intermediate in synthesizing pharmacologically active derivatives. For instance:

- Antimicrobial Agents : Reacting the ketone with hydrazines yields hydrazone derivatives, which are screened for antibacterial activity via broth microdilution assays .

- Anticancer Compounds : Coupling with amino acids via peptide bond formation generates prodrugs evaluated for cytotoxicity in cell lines (e.g., MTT assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.